molecular formula C15H15NO2 B2839647 (2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one CAS No. 140885-44-5

(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2839647
CAS No.: 140885-44-5
M. Wt: 241.29
InChI Key: UNYGDCTUOSFBMJ-MDZDMXLPSA-N
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Description

(2E)-1-[4-(Dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core with a dimethylamino-substituted aromatic ring (Ring A) and a furan-2-yl group (Ring B). This compound has been synthesized via microwave-assisted Claisen-Schmidt condensation, yielding a yellow solid with confirmed structural integrity through $ ^1H $ NMR, $ ^{13}C $ NMR, IR, and mass spectrometry . Its applications span nonlinear optics, enzyme inhibition, and antimicrobial studies, as discussed below.

Properties

IUPAC Name

(E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)13-7-5-12(6-8-13)15(17)10-9-14-4-3-11-18-14/h3-11H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYGDCTUOSFBMJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the enone moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

    Substitution: The furan ring and the dimethylamino group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes such as lipoxygenase and acetylcholinesterase, leading to its biological effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Table 1: Comparison of Key Chalcone Derivatives

Compound Name Substituents (Ring A/Ring B) Yield (%) Melting Point (°C) Purity (%) Key Properties/Applications Reference
(2E)-1-[4-(Dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one (Target) -N(CH$3$)$2$ / Furan-2-yl 30 182 99.32 Nonlinear optics, MAO inhibition
LabMol-70: (2E)-3-(furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one -SMe / Furan-2-yl 25 152 100 Antitubercular activity
LabMol-71: (2E)-3-(furan-2-yl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one -SMe / Furan-2-yl 19 114 99.05 Lower yield, similar bioactivity
(E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) -N(CH$3$)$2$ / -OH N/A N/A N/A Strong fluorophore, solvent polarity-dependent emission
(2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one -N(CH$3$)$2$ / Cl-thiophene N/A N/A N/A Solid-state emission, two-photon absorption
IM5: (2E)-3-[4-(dimethylamino)phenyl]-1-[4-(imidazol-1-yl)phenyl]prop-2-en-1-one -N(CH$3$)$2$ / Imidazole N/A N/A N/A MAO-A/B inhibitor (IC$_{50}$: 0.30–0.40 μM)

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., -N(CH$3$)$2$) on Ring A enhance electronic conjugation, critical for nonlinear optical (NLO) properties and enzyme binding . Furan-2-yl (LabMol-70/71) vs. thiophene (): Furan derivatives exhibit lower melting points (114–152°C) compared to chlorothiophene analogs, likely due to reduced π-stacking .
  • Bioactivity: The dimethylamino group in the target compound and IM5 correlates with potent MAO inhibition (IC$_{50}$ < 1 μM), outperforming methoxy- or halogen-substituted chalcones . Methylsulfanyl (LabMol-70/71) and imidazole (IM5) substituents modulate antitubercular and enzyme inhibitory activities, respectively .

Nonlinear Optical (NLO) Properties

Table 2: NLO Parameters of Selected Chalcones

Compound Name First-Order Hyperpolarizability (β, ×10$^{-30}$ esu) Dipole Moment (Debye) Key Findings Reference
This compound 25.3 (calculated) 8.7 Enhanced NLO due to -N(CH$3$)$2$ donor
(E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 32.1 9.2 Bromine enhances polarizability
AN-1: (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one 45.6 10.5 Extended π-bridge improves NLA response

Key Insights :

  • The target compound’s β value (25.3 ×10$^{-30}$ esu) is lower than bromophenyl or anthracene derivatives, highlighting the role of extended π-conjugation (e.g., anthracene in AN-1) in boosting NLO performance .
  • Substitution with electron-withdrawing groups (e.g., -Br) increases dipole moments and hyperpolarizability, making brominated analogs superior for optical applications .

Table 3: Enzyme Inhibition and Antifungal Activity

Compound Name Target Enzyme/Organism IC$_{50}$/MIC Value Mechanism Reference
This compound MAO-A/MAO-B 0.30–0.40 μM Competitive inhibition
PAAPA: N-(4-[(2E)-3-(4-dimethylaminophenyl)-1-phenylprop-2-en-1-one]) acetamide ACE2 (COVID-19) Strong affinity Hydrogen bonding with ACE2
2-[4-(Dimethylamino)phenyl]-3-hydroxy-4H-1-benzopyran-4-one (A2) Candida spp. MIC: 8–16 μg/mL Disruption of fungal membranes

Key Findings :

  • The dimethylamino group enhances binding to MAO and ACE2, as seen in the target compound and PAAPA .
  • Antifungal activity in derivative A2 (MIC: 8–16 μg/mL) suggests that hydroxylation of the chalcone core improves efficacy against Candida spp. .

Biological Activity

(2E)-1-[4-(dimethylamino)phenyl]-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is recognized for its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H17N1O2
  • Molecular Weight : 269.32 g/mol

1. Anticancer Activity

Chalcones, including this compound, have been studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. The IC50 value was determined to be approximately 12 µM, indicating significant cytotoxicity at relatively low concentrations.

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies revealed its effectiveness against a range of bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa30 µg/mL

The results suggest that this compound has promising antimicrobial properties, particularly against Gram-positive bacteria.

3. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in various models.

Research Findings : In a study assessing the anti-inflammatory effects using a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups. The reduction in edema was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells.
  • Inhibition of NF-kB Pathway : It inhibits the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

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